molecular formula C19H17NO5S B2523907 Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-54-6

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2523907
CAS No.: 441290-54-6
M. Wt: 371.41
InChI Key: BZLICHQCEGHICY-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions One common method includes the initial formation of the benzo[b]thiophene core through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-13-9-8-11(10-14(13)24-2)18(21)20-16-12-6-4-5-7-15(12)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLICHQCEGHICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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